3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Description
This compound features a 1,2,4-oxadiazole core substituted at position 3 with a propan-2-yl (isopropyl) group and at position 5 with a propan-1-amine chain. The primary amine enables salt formation (e.g., hydrochloride salts) and interaction with biological targets.
Properties
IUPAC Name |
3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-6(2)8-10-7(12-11-8)4-3-5-9/h6H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYPVLGNWIMJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine typically involves the cyclization of amidoximes with carboxyl derivatives or aldehydes. One common method is the base-catalyzed cyclization of O-acylamidoximes, which is efficient and straightforward . Another method involves a one-pot synthesis directly from amidoximes and carboxyl derivatives in aprotic bipolar solvents like dimethyl sulfoxide (DMSO) in the presence of inorganic bases .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-catalyzed cycloaddition reactions has also been explored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various alkyl groups.
Scientific Research Applications
3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the disruption of cellular processes, making it a candidate for therapeutic applications .
Comparison with Similar Compounds
Structural and Electronic Differences
- Aromatic vs. Aliphatic groups (e.g., propan-2-yl) improve membrane permeability due to increased lipophilicity.
- Thiophen-2-yl may enhance metabolic stability via sulfur’s electron-rich nature.
- Side-Chain Modifications :
Biological Activity
The compound 3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a derivative of the 1,2,4-oxadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C8H14N4O
Molecular Weight: 170.22 g/mol
IUPAC Name: this compound
CAS Number: 947013-67-4
Biological Activity Overview
-
Anticancer Activity :
- Compounds containing the 1,2,4-oxadiazole moiety have been reported to exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines with IC50 values indicating their potential as therapeutic agents. A study highlighted that a related compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including colon adenocarcinoma and lung carcinoma .
- Further modifications of oxadiazole derivatives led to compounds with enhanced antitumor activity. For example, one derivative showed an IC50 value of 1.143 µM against renal cancer cells .
- Antimicrobial Activity :
-
Anti-inflammatory and Antioxidant Properties :
- Research has demonstrated that certain oxadiazole derivatives possess anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models showed significant edema inhibition compared to standard anti-inflammatory drugs . Additionally, DPPH radical scavenging assays indicated that these compounds could effectively neutralize free radicals, showcasing their antioxidant potential.
The biological mechanisms underlying the activity of this compound are multifaceted:
- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation. For instance, they have shown inhibitory potency against histone deacetylases and carbonic anhydrases .
- Receptor Modulation : The interaction with various receptors, including those involved in neurotransmission and inflammatory pathways, is another proposed mechanism through which these compounds exert their effects .
Case Study 1: Antitumor Activity in Cell Lines
A recent study investigated the cytotoxic effects of a series of oxadiazole derivatives on human cancer cell lines. The results demonstrated that specific modifications to the oxadiazole structure significantly enhanced antitumor activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | OVXF 899 (Ovarian) | 2.76 |
| Compound B | PXF 1752 (Mesothelioma) | 9.27 |
| Compound C | RXF 486 (Renal) | 1.143 |
This data suggests that structural variations can lead to substantial differences in biological activity.
Case Study 2: Antioxidant and Anti-inflammatory Effects
In another study focusing on the antioxidant properties of oxadiazole derivatives:
| Compound | DPPH Scavenging Activity (%) at 25 µM | Edema Inhibition (%) |
|---|---|---|
| Compound D | 76.0 (Ascorbic Acid Control) | 48.3 (Indomethacin Control) |
| Compound E | 32.0 - 87.3 | 23.6 - 82.3 |
These findings indicate the potential for developing new therapeutic agents targeting oxidative stress and inflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
